molecular formula C7H7NO2 B3036595 3-Acetylpyridin-4(1H)-one CAS No. 37831-31-5

3-Acetylpyridin-4(1H)-one

Cat. No.: B3036595
CAS No.: 37831-31-5
M. Wt: 137.14 g/mol
InChI Key: SQMXUZSEOQCHCH-UHFFFAOYSA-N
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Description

3-Acetylpyridin-4(1H)-one: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group attached to the third position of the pyridine ring and a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylpyridin-4(1H)-one typically involves the acetylation of pyridin-4(1H)-one. One common method is the Friedel-Crafts acylation reaction, where pyridin-4(1H)-one is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the keto group can yield 3-acetylpyridin-4-ol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 3-Acetylpyridin-4-ol.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 3-Acetylpyridin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of enzyme inhibitors and receptor modulators.

Industry: In the materials science field, this compound is utilized in the synthesis of polymers and coordination complexes. Its unique chemical structure allows for the formation of stable complexes with metal ions, which can be used in catalysis and material fabrication.

Mechanism of Action

The mechanism of action of 3-Acetylpyridin-4(1H)-one in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    2-Acetylpyridine: Similar structure but with the acetyl group at the second position.

    4-Acetylpyridine: Acetyl group at the fourth position.

    3-Acetylpyridine: Acetyl group at the third position without the keto group.

Uniqueness: 3-Acetylpyridin-4(1H)-one is unique due to the presence of both an acetyl group and a keto group on the pyridine ring. This dual functionality allows for a wider range of chemical reactivity and potential applications compared to its isomers. The presence of the keto group also enhances its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and catalysis.

Properties

IUPAC Name

3-acetyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-4-8-3-2-7(6)10/h2-4H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMXUZSEOQCHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310773
Record name 4(1H)-Pyridinone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37831-31-5
Record name 4(1H)-Pyridinone, 3-acetyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37831-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyridinone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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